molecular formula C14H18ClNO3S B7633555 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine

2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine

Cat. No. B7633555
M. Wt: 315.8 g/mol
InChI Key: ZXAGFHBVYUDZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine (CCSM) is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. CCSM belongs to the class of morpholine derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the binding of the compound to the extracellular pore of the voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, thereby inhibiting the generation and propagation of action potentials. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to exhibit a high degree of selectivity towards the sodium channels, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
The primary biochemical effect of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is the inhibition of the voltage-gated sodium channels. This inhibition leads to a reduction in the excitability of neurons, which can have various physiological effects depending on the specific neuronal circuitry involved. For example, the inhibition of sodium channels in pain-sensing neurons can lead to a reduction in pain perception. Similarly, the inhibition of sodium channels in cardiac cells can lead to a reduction in the incidence of arrhythmias.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a research tool is its high degree of selectivity towards the sodium channels. This selectivity allows for the specific targeting of sodium channels in various neuronal circuits, without affecting other ion channels. However, one of the limitations of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is its relatively low potency compared to other sodium channel blockers. This low potency can limit the effectiveness of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. Another area of interest is the study of the role of sodium channels in various neurological and cardiovascular disorders, and the potential therapeutic applications of sodium channel blockers in these disorders. Additionally, the use of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a tool for studying the structure and function of ion channels can lead to a better understanding of the basic principles of neuronal signaling and could have implications for the development of novel therapies for various neurological disorders.

Synthesis Methods

The synthesis of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the reaction of 3-chloroaniline with cyclopropylsulfonyl chloride and 5-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine obtained by this method is around 60%.

Scientific Research Applications

2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the structure and function of ion channels. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to selectively block the voltage-gated sodium channels in neurons, which are involved in the generation and propagation of action potentials. This property of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been utilized to study the role of sodium channels in various physiological and pathological processes, such as pain perception, epilepsy, and cardiac arrhythmias.

properties

IUPAC Name

2-(3-chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-10-9-19-14(11-3-2-4-12(15)7-11)8-16(10)20(17,18)13-5-6-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAGFHBVYUDZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1S(=O)(=O)C2CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine

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